Diethanolamine
Diethanolamine
Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999)
Diethanolamine is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine.
Diethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethanolamine is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of diethanolamine. Acute (short- term) inhalation exposure to diethanolamine in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of diethanolamine in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to diethanolamine. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to diethanolamine. EPA has not classified diethanolamine for carcinogenicity.
Diethanolamine is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available.
Diethanolamine can cause cancer according to California Labor Code.
Diethanolamine, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, diethanolamine acts as a weak base. Diethanolamine is widely used in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. Diethanolamine is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous diethanolamine solutions are used as solvents for numerous drugs that are administered intravenously.
Diethanolamine is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine.
Diethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethanolamine is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of diethanolamine. Acute (short- term) inhalation exposure to diethanolamine in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of diethanolamine in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to diethanolamine. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to diethanolamine. EPA has not classified diethanolamine for carcinogenicity.
Diethanolamine is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available.
Diethanolamine can cause cancer according to California Labor Code.
Diethanolamine, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, diethanolamine acts as a weak base. Diethanolamine is widely used in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. Diethanolamine is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous diethanolamine solutions are used as solvents for numerous drugs that are administered intravenously.
Brand Name:
Vulcanchem
CAS No.:
61791-44-4
VCID:
VC21212272
InChI:
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
SMILES:
C(CO)NCCO
Molecular Formula:
C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight:
105.14 g/mol
Diethanolamine
CAS No.: 61791-44-4
Cat. No.: VC21212272
Molecular Formula: C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight: 105.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999) Diethanolamine is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine. Diethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Diethanolamine is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of diethanolamine. Acute (short- term) inhalation exposure to diethanolamine in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of diethanolamine in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to diethanolamine. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to diethanolamine. EPA has not classified diethanolamine for carcinogenicity. Diethanolamine is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available. Diethanolamine can cause cancer according to California Labor Code. Diethanolamine, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, diethanolamine acts as a weak base. Diethanolamine is widely used in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. Diethanolamine is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous diethanolamine solutions are used as solvents for numerous drugs that are administered intravenously. |
|---|---|
| CAS No. | 61791-44-4 |
| Molecular Formula | C4H11NO2 C4H11NO2 (CH2CH2OH)2NH |
| Molecular Weight | 105.14 g/mol |
| IUPAC Name | 2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 |
| Standard InChI Key | ZBCBWPMODOFKDW-UHFFFAOYSA-N |
| SMILES | C(CO)NCCO |
| Canonical SMILES | C(CO)NCCO |
| Boiling Point | 516.4 °F at 760 mmHg (Decomposes) (NTP, 1992) 268.8 °C BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg 268.80 °C. @ 760.00 mm Hg 269 °C 516 °F (decomposes) 516 °F (Decomposes) |
| Colorform | A faintly colored, viscous liquid or deliquescent prisms Deliquescent prisms. Usually offered as a viscous liquid Colorless crystals or a syrupy, white liquid (above 82 °F) |
| Flash Point | 279 °F (NTP, 1992) 279 °F 134 °C (Open cup) 342 °F (172 °C) (open cup) 134 °C o.c. |
| Melting Point | 82 °F (NTP, 1992) 27.9 °C 28 °C 82 °F |
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